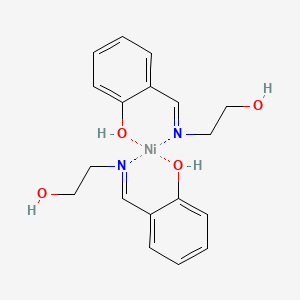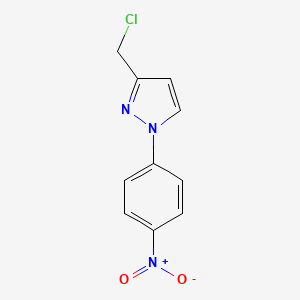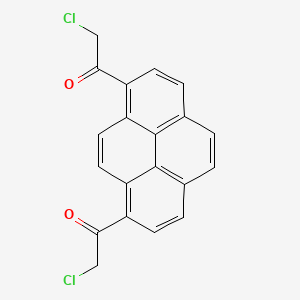
2-(2-hydroxyethyliminomethyl)phenol;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-hydroxyethyliminomethyl)phenol;nickel is a coordination compound that consists of a nickel ion coordinated to a Schiff base ligand derived from 2-(2-hydroxyethyliminomethyl)phenol
Métodos De Preparación
The synthesis of 2-(2-hydroxyethyliminomethyl)phenol;nickel typically involves the reaction of nickel salts with the Schiff base ligand. The Schiff base ligand is prepared by the condensation of 2-hydroxybenzaldehyde with ethanolamine. The resulting ligand is then reacted with a nickel salt, such as nickel(II) acetate or nickel(II) chloride, under reflux conditions to form the desired coordination compound .
Análisis De Reacciones Químicas
2-(2-hydroxyethyliminomethyl)phenol;nickel undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, where the nickel center is reduced to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where ligands coordinated to the nickel center are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Aplicaciones Científicas De Investigación
2-(2-hydroxyethyliminomethyl)phenol;nickel has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 2-(2-hydroxyethyliminomethyl)phenol;nickel involves the coordination of the Schiff base ligand to the nickel center. This coordination stabilizes the nickel ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application of the compound. For example, in catalytic reactions, the nickel center acts as the active site for the reaction, facilitating the transformation of reactants to products .
Comparación Con Compuestos Similares
2-(2-hydroxyethyliminomethyl)phenol;nickel can be compared to other similar nickel coordination compounds, such as:
Nickel(II) acetylacetonate: This compound is also a nickel coordination complex but with acetylacetonate ligands instead of a Schiff base ligand.
Nickel(II) chloride: A simple nickel salt that can be used as a precursor for the synthesis of various nickel coordination compounds.
Nickel(II) ethylenediamine complex: A nickel coordination compound with ethylenediamine ligands. The uniqueness of this compound lies in its Schiff base ligand, which provides specific electronic and steric properties that influence its reactivity and applications.
Propiedades
| 92280-97-2 | |
Fórmula molecular |
C18H22N2NiO4 |
Peso molecular |
389.1 g/mol |
Nombre IUPAC |
2-(2-hydroxyethyliminomethyl)phenol;nickel |
InChI |
InChI=1S/2C9H11NO2.Ni/c2*11-6-5-10-7-8-3-1-2-4-9(8)12;/h2*1-4,7,11-12H,5-6H2; |
Clave InChI |
ZWLLVEFPLSMBMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NCCO)O.C1=CC=C(C(=C1)C=NCCO)O.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester](/img/structure/B14352304.png)
![2-[4-[(2,6-Diaminopyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14352310.png)
![2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione](/img/structure/B14352323.png)


